3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine
Overview
Description
3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine is an organic compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol . This compound is characterized by the presence of a piperidine ring attached to a pyridine ring through a prop-1-en-2-yl linker. It is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine involves the reaction of 3-pyridinecarboxaldehyde with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol at room temperature . Another method involves the use of malononitrile and ammonium acetate to form a cyano-amino pyridine derivative, which can then be further reacted to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as described above. The process may include additional steps for purification, such as distillation and crystallization, to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives .
Scientific Research Applications
3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of various fine chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but with a phenyl group instead of a pyridine ring.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound features a benzo[d][1,3]dioxole group in place of the pyridine ring.
Uniqueness
3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine is unique due to its combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
IUPAC Name |
3-(3-piperidin-1-ylprop-1-en-2-yl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-12(13-6-5-7-14-10-13)11-15-8-3-2-4-9-15/h5-7,10H,1-4,8-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOOWUNNGXIYBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCC1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.